2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is C28H56NO8P. Its molecular weight is 565.7 g/mol. The InChI string representation of its structure isInChI=1S/C28H56NO8P/c1- 6- 8- 10- 12- 14- 16- 18- 20- 27 (30) 34- 24- 26 (25- 36- 38 (32,33) 35- 23- 22- 29 (3,4) 5) 37- 28 (31) 21- 19- 17- 15- 13- 11- 9- 7- 2/h26H,6- 25H2,1- 5H3
.
Scientific Research Applications
Polymer Synthesis and Liquid Crystalline Behavior
One area of application involves the synthesis and polymerization of phospholipid analogues, such as "10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate." This particular compound has been polymerized using 2,2'-azoisobutyronitrile (AIBN) as an initiator, demonstrating liquid crystalline behavior from room temperature up to approximately 280°C. It is also soluble in methanol and hot ethanol, highlighting its potential in creating materials with specific thermal and solubility properties (Furukawa, Nakaya, & Imoto, 1986).
Surface Modification for Hemocompatibility
Another significant application is the surface modification of segmented polyurethane (SPU) with derivatives such as "2-(methacrylorloxy)ethyl-2-(trimethylammonium)ethyl phosphate" (MTP) to improve hemocompatibility. MTP, when grafted onto SPU surfaces, has shown to enhance blood compatibility, making it an invaluable addition to biomedical materials research. The orientation of MTP on the film surface and the addition of a cross-linking agent further improve hemocompatibility, indicating potential applications in medical devices and implants (Tomita, Li, & Nakaya, 1999).
Thin Film Applications and Thermal Stability
The synthesis and characterization of methacrylate phospho-silicate hybrids from related compounds offer insights into their use in thin film applications. Such materials, synthesized via sol–gel reaction and addition polymerization, possess enhanced thermal stability and mechanical properties, making them suitable for protective coatings and electronic applications. The formation of Si–O–Si, P–O–P, and Si–O–P linkages leads to a dense network structure that contributes to the material's overall stability and functionality (Kannan, Choudhury, & Dutta, 2007).
Universal Biomembrane Adhesive
Research has also focused on the development of poly(choline phosphate) as a universal biomembrane adhesive. A new monomer, synthesized and polymerized into poly(choline phosphate), exhibits lower critical solution temperature behavior and has shown promise in rapidly binding to mammalian cell membranes. This characteristic suggests potential applications in cell manipulation, tissue engineering, and the modification of biomaterial surfaces for medical applications (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).
properties
IUPAC Name |
2,3-di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCDCYFQYUARAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435535 | |
Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
CAS RN |
27869-47-2 | |
Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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